molecular formula C20H17F2N3O4 B14989486 N-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14989486
M. Wt: 401.4 g/mol
InChI Key: RHRMSEOUUSFZEI-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes difluoromethoxy and ethoxyphenyl groups attached to a dihydropyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dihydropyridazine core: This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone.

    Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents under controlled conditions.

    Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction using ethoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methoxy)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-[4-(trifluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

N-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of both difluoromethoxy and ethoxyphenyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications compared to similar compounds.

Properties

Molecular Formula

C20H17F2N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H17F2N3O4/c1-2-28-15-9-5-14(6-10-15)25-12-11-17(26)18(24-25)19(27)23-13-3-7-16(8-4-13)29-20(21)22/h3-12,20H,2H2,1H3,(H,23,27)

InChI Key

RHRMSEOUUSFZEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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